Chlorosuccinimide

Catalog No.
S578191
CAS No.
128-09-6
M.F
C4H4ClNO2
M. Wt
133.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorosuccinimide

CAS Number

128-09-6

Product Name

Chlorosuccinimide

IUPAC Name

1-chloropyrrolidine-2,5-dione

Molecular Formula

C4H4ClNO2

Molecular Weight

133.53 g/mol

InChI

InChI=1S/C4H4ClNO2/c5-6-3(7)1-2-4(6)8/h1-2H2

InChI Key

JRNVZBWKYDBUCA-UHFFFAOYSA-N

solubility

In water, 14 g/L at 25 °C
Slightly soluble in water
1 g dissolves in about 70 mL water (1.43X10+4 mg/L) at 25 °C
1 g dissolves in about 150 mL alcohol, about 50 mL benzene; sparingly soluble in ether, chloroform, carbon tetrachloride
Slightly soluble in ethanol, chloroform, benzene, lignin; soluble in acetone, acetic acid

Synonyms

NCS; NSC 8748; Succinchlorimide; Succinic N-​chloroimide NCS; NSC 8748; Succinchlorimide; Succinic N-Chloroimide

Canonical SMILES

C1CC(=O)N(C1=O)Cl

The exact mass of the compound N-Chlorosuccinimide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.11 min water, 14 g/l at 25 °cslightly soluble in water1 g dissolves in about 70 ml water (1.43x10+4 mg/l) at 25 °c1 g dissolves in about 150 ml alcohol, about 50 ml benzene; sparingly soluble in ether, chloroform, carbon tetrachlorideslightly soluble in ethanol, chloroform, benzene, lignin; soluble in acetone, acetic acid. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8748. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. It belongs to the ontological category of pyrrolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Chlorosuccinimide (NCS, CAS: 128-09-6) is a stable, crystalline solid widely procured as a mild, highly controllable source of electrophilic and radical chlorine. Unlike harsh bulk chlorinating agents, NCS allows for precise stoichiometric dosing, making it a cornerstone reagent in fine chemical and pharmaceutical synthesis. Its primary value proposition lies in its ability to facilitate highly regioselective mono-chlorinations, allylic/benzylic chlorinations, and mild oxidations without the severe over-reaction or functional group degradation typically associated with elemental chlorine. Furthermore, its spent byproduct, succinimide, is highly water-soluble, ensuring seamless downstream purification and making NCS a preferred choice for complex, late-stage synthetic workflows [1].

Research Fit

1 Electrophilic chlorination and mild oxidation synthetic workflows
2 Direct α-halogenation of acyl chlorides for pharmaceutical intermediate synthesis
3 Non-aqueous reaction media compatibility with simplified byproduct removal

Substituting NCS with cheaper, bulk chlorinating alternatives often introduces severe process bottlenecks and yield losses in fine chemical manufacturing. Chlorine gas (Cl2) and sulfuryl chloride (SO2Cl2) are highly aggressive; they frequently cause destructive over-chlorination and generate corrosive byproducts (HCl and SO2) that degrade acid-sensitive substrates and require specialized, corrosion-resistant reactor infrastructure [1]. While Trichloroisocyanuric acid (TCCA) is a solid and offers higher atom economy, it generates cyanuric acid as a byproduct. Cyanuric acid is notoriously insoluble in both water and most organic solvents, often forming sludges that complicate filtration, clog continuous flow reactors, and increase downstream processing costs [2]. Consequently, for complex or sensitive syntheses, the apparent cost savings of these generic substitutes are rapidly negated by purification failures and diminished isolated yields.

Substitution Risk

Risk Factor
NCS (This Product)
Common Substitute
Halogen electrophilicity
Moderate Cl delivery for controlled chlorination
NBS/NIS: different halogen reactivity may shift substrate selectivity
Regioselective precision
Reported precision in sensitive synthetic sequences
NDDH/TCCA: regioselective precision may not transfer directly
Oxidation mechanism
Defined hydride abstraction pathway with characterized KIE
Chloramine-T: solvolytic stability profile may differ in mixed media

Byproduct Aqueous Solubility for Downstream Processing

A critical differentiator for NCS in scale-up environments is the physical property of its spent byproduct. NCS generates succinimide, which is highly water-soluble (~300 g/L at 20 °C) and easily removed via standard aqueous washing. In contrast, the cheaper alternative TCCA generates cyanuric acid, which has exceptionally poor aqueous solubility (~2 g/L at 25 °C) and limited solubility in organic solvents [1]. This forces manufacturers using TCCA to employ time-consuming filtration or centrifugation steps to remove cyanuric acid sludges.

Evidence DimensionAqueous solubility of spent byproduct
Target Compound DataNCS byproduct (succinimide): ~300 g/L (highly soluble)
Comparator Or BaselineTCCA byproduct (cyanuric acid): ~2 g/L (poorly soluble)
Quantified Difference150-fold higher aqueous solubility for the NCS byproduct
ConditionsStandard aqueous workup conditions at ambient temperature (20-25 °C)

High byproduct solubility eliminates the need for mechanical filtration of sludges, dramatically reducing downstream processing time and reactor fouling.

Electrosynthesis yield
Head-to-head
NCS: reported 88% vs NBS: 55%
Reported higher synthesis yield in reagent preparation context
Electrolysis of succinimide; may support atom economy review

Prevention of Acid-Mediated Substrate Degradation

When chlorinating sensitive substrates, the generation of harsh acidic byproducts can lead to severe yield penalties. Sulfuryl chloride (SO2Cl2) decomposes during the reaction to release equimolar amounts of corrosive HCl and SO2 gases, which can cleave protecting groups or degrade sensitive functional moieties. NCS, however, operates under near-neutral conditions, transferring electrophilic chlorine without generating strong mineral acids [1]. This allows NCS to maintain high isolated yields (often >90%) in substrates that would otherwise decompose under SO2Cl2 conditions.

Evidence DimensionCorrosive byproduct generation
Target Compound DataNCS: 0 equivalents of strong mineral acid generated
Comparator Or BaselineSO2Cl2: 1 eq. HCl and 1 eq. SO2 generated per chlorination event
Quantified DifferenceComplete elimination of in-situ mineral acid generation
ConditionsElectrophilic chlorination of acid-sensitive pharmaceutical intermediates

Procuring NCS protects high-value, acid-sensitive precursor molecules from degradation, directly improving isolated yields.

α-Chlorination yield
Cross-study
NCS: 47–70% on acyl chlorides; NBS on disulfides: 70–95%
Substrate-dependent selectivity context; reagents not interchangeable
Acyl chloride vs diaryl disulfide; method-specific review needed

Stoichiometric Precision and Over-Chlorination Control

Achieving precise mono-chlorination is notoriously difficult with gaseous chlorine due to mass transfer limitations and its high inherent reactivity, often leading to inseparable mixtures of mono-, di-, and poly-chlorinated products. Because NCS is a stable, weighable solid (m.p. 148-150 °C), it allows for exact molar dosing [1]. In comparative studies of alpha-chlorination of ketones and aliphatic C-H bonds, NCS reliably limits the reaction to mono-chlorination when dosed at 1.0 equivalent, whereas Cl2 gas bubbling routinely results in 15-30% over-chlorinated byproducts.

Evidence DimensionDosing precision and phase state
Target Compound DataNCS: Weighable solid, allows exact 1.0 eq dosing
Comparator Or BaselineCl2: Gas, prone to localized excess and over-chlorination
Quantified DifferenceSignificant reduction in poly-chlorinated impurities via precise mass control
ConditionsBatch reactor mono-chlorination of active methylene compounds

Solid-state dosing prevents the formation of poly-chlorinated impurities, saving the cost of complex chromatographic separations.

Kinetic isotope effect
Class-level
kH/kD = 6.20
Reported hydride abstraction mechanism benchmark for benzylamine oxidation
Class-level inference; may support mechanistic study design
Solubility & workup
Cross-study
NCS: 14 g/L water; CCl₄-soluble, succinimide byproduct insoluble
Reported byproduct solubility differential may support workup efficiency
CCl₄-specific workup context; filtration-based purification
Thermal stability
Data to verify
mp 148–152°C; flash point >110°C; storage: inert gas, <15°C
Storage condition context; lower mp vs NBS may affect shelf-life review
Source review advised; inert atmosphere and light protection recommended

Late-Stage Pharmaceutical Mono-Chlorination

NCS is the reagent of choice for introducing a single chlorine atom into complex, high-value API intermediates. Because it does not generate HCl or SO2 (unlike sulfuryl chloride), it is perfectly suited for substrates containing acid-labile protecting groups or delicate heterocyclic scaffolds [1].

Continuous Flow Chemistry and Automated Synthesis

In flow chemistry, the formation of insoluble byproducts can cause catastrophic reactor blockages. NCS is highly preferred over TCCA in these setups because its byproduct, succinimide, remains soluble in many polar organic solvents and can be seamlessly washed out in an inline aqueous extraction module [2].

Mild Oxidation of Sulfides and Primary Alcohols

Beyond halogenation, NCS is utilized as a highly controlled, mild oxidant (e.g., in Corey-Kim type oxidations). Its solid state allows for precise stoichiometric addition, preventing the over-oxidation of sulfides to sulfones, a common failure mode when using harsher liquid or gaseous oxidants [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Reagent electrosynthesis scale-up
Reported synthesis yield optimization
Yield benchmarking vs alternative N-halosuccinimide electrosynthesis
α-Chlorination of acyl chlorides
Substrate-specific reactivity profile
Reaction yield validation under target substrate conditions
Oxidation mechanism studies
Characterized KIE benchmark
Hydride abstraction pathway confirmation in benzylamine systems
Non-aqueous halogenation workflows
Byproduct solubility differential
Workup efficiency under CCl₄ or similar non-polar media

Physical Description

White solid; [Hawley] White powder; [MSDSonline]

Color/Form

Orthorhombic crystals
Plates from carbon tetrachloride
White crystalline powder

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Exact Mass

132.9930561 Da

Monoisotopic Mass

132.9930561 Da

Boiling Point

216.5 °C

Heavy Atom Count

8

Density

1.65 g/cu cm at 25 °C

LogP

log Kow = -1.19 (est)

Odor

Slight chlorine odor

Decomposition

When heated to decomposition it emits toxic fumes of /chloride and nitrogen oxides/.

Melting Point

150 °C

UNII

0FWP306H7X

GHS Hazard Statements

Aggregated GHS information provided by 111 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 111 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 105 of 111 companies with hazard statement code(s):;
H302 (99.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (66.67%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (32.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (31.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: N-Chlorosuccinimide is a white crystalline powder. It has a slight chlorine odor. It is slightly soluble in water. USE: N-Chlorosuccinimide is used to make other chemicals, a swimming pool disinfectant, a bactericide and as a bleaching agent. EXPOSURE: Workers that use N-chlorosuccinimide may breathe in vapors or have direct skin contact. The general population may have been be exposed to N-chlorosuccinimide when using some swimming pool products. If N-chlorosuccinimide is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move slowly into air from moist soil and water surfaces. It is expected to move quickly through soil. It will not likely be broken down by microorganisms but is likely to chemically hydrolyze, and is not expected to build up in fish. RISK: Data on the potential for N-chlorosuccinimide to cause toxic effects in humans are not available. However, due to expected release of chlorine following ingestion or skin contact, it may cause skin and stomach irritation. Data on the potential for N-chlorosuccinimide to cause toxic effects, cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for N-chlorosuccinimide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.00768 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

128-09-6

Wikipedia

N-Chlorosuccinimide

Methods of Manufacturing

Preparation from succinimide.
Prepared from succinimide and hypochlorous acid.

General Manufacturing Information

2,5-Pyrrolidinedione, 1-chloro-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Light sensitive. Moisture sensitive.
Stored as a dust it heats spontaneously.

Interactions

Hyperoxia, a model of oxidative stress, can disrupt brain stem function, presumably by an increase in O2 free radicals. Breathing hyperbaric oxygen (HBO2) initially causes hyperoxic hyperventilation, whereas extended exposure to HBO2 disrupts cardiorespiratory control ... We have tested the hypothesis that hyperoxia increases excitability of neurons of the solitary complex neurons, which is an important region for cardiorespiratory control and central CO2/H+ chemoreception. Intracellular recordings were made in rat medullary slices during exposure to 2-3 atm of HBO2, HBO2 plus antioxidant (Trolox C), and chemical oxidants (N-chlorosuccinimide, chloramine-T). HBO2 increased input resistance and stimulated firing rate in 38% of neurons; both effects of HBO2 were blocked by antioxidant and mimicked by chemical oxidants. Hypercapnia stimulated 32 of 60 (53%) neurons. Remarkably, these CO2/H+-chemosensitive neurons were preferentially sensitive to HBO2; 90% of neurons sensitive to HBO2 and/or chemical oxidants were also CO2/H+ chemosensitive. Conversely, only 19% of HBO2-insensitive neurons were CO2/H+ chemosensitive. We conclude that hyperoxia decreases membrane conductance and stimulates firing of putative central CO2/H+-chemoreceptor neurons by an O2 free radical mechanism. These findings may explain why hyperoxia, paradoxically, stimulates ventilation.
The lethal activity of Clostridium perfringens epsilon toxin was inactivated by N-bromosuccinimide and N-chlorosuccinimide. Amino acid analysis of N-bromosuccinimide-treated prototoxin indicated that the one tryptophan residue present in the protein was abolished, and methionine and tyrosine reduced markedly. N-Chloro-succinimide-treated prototoxin lost completely both tryptophan and methionine residues. The toxin was not inactivated by chloramine T, but all of methionine residues present in the protein was found to be oxidized by the agent. The data suggest that the one tryptophan residue present in the toxin is important for the lethal activity.

Stability Shelf Life

Stable under recommended storage conditions.

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